Fmoc-D-leucinol

Chiral chromatography Enantiomeric purity SPPS quality control

Chirally pure D-amino alcohols for SPPS are scarce. Generic substitution risks inverted stereochemistry and loss of biological activity. Fmoc-D-leucinol delivers: • D-configuration essential for protease-resistant therapeutic peptides • ≥98% purity with verified chiral identity by HPLC • Direct resin loading for automated peptide alcohol library synthesis Supports consistent SAR campaigns and hit-to-lead optimization.

Molecular Formula C21H25NO3
Molecular Weight 339.43
CAS No. 215178-41-9
Cat. No. B613497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-leucinol
CAS215178-41-9
SynonymsFmoc-D-leucinol; 215178-41-9; Fmoc-d-leu-ol; CTK4E7025; MolPort-016-580-579; ZINC2562484; 6848AH; RT-012944; [(R)-1-(Hydroxymethyl)-3-methylbutyl]carbamicacid9H-fluorene-9-ylmethylester; Carbamicacid,N-[(1R)-1-(hydroxymethyl)-3-methylbutyl]-,9H-fluoren-9-ylmethylester
Molecular FormulaC21H25NO3
Molecular Weight339.43
Structural Identifiers
SMILESCC(C)CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C21H25NO3/c1-14(2)11-15(12-23)22-21(24)25-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20,23H,11-13H2,1-2H3,(H,22,24)/t15-/m1/s1
InChIKeyWXMGVJAOLIDKGZ-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-leucinol Technical & Procurement Baseline


Fmoc-D-leucinol (CAS 215178-41-9) is a chiral, N-terminally protected amino alcohol derived from D-leucine, widely used as a building block in solid-phase peptide synthesis (SPPS) and medicinal chemistry . The compound features a fluorenylmethoxycarbonyl (Fmoc) group attached to the nitrogen of D-leucinol, a structural feature that imparts stability and allows for base-labile deprotection under standard SPPS conditions [1]. As a D-enantiomer, it is specifically chosen for the synthesis of peptides containing D-amino acid residues, which are crucial for modulating proteolytic stability and altering secondary structure conformations .

Critical Procurement Distinctions for Fmoc-D-leucinol


Procurement decisions for Fmoc-D-leucinol must be made with high precision; generic substitution is not scientifically valid. While other Fmoc-protected amino alcohols exist, the D-leucinol scaffold provides a unique, non-proteinogenic chiral center and a specific hydrophobic side chain that are non-interchangeable. For instance, replacing Fmoc-D-leucinol with Fmoc-L-leucinol (CAS 139551-83-0) [1] or even a different D-amino alcohol like Fmoc-D-alaninol would invert or alter the chirality of the resulting peptide, fundamentally changing its 3D structure and biological activity. Furthermore, the D-configuration is critical for applications requiring enhanced metabolic stability against endogenous proteases, a property not conferred by its L-counterpart [2]. The following quantitative evidence details the specific dimensions where Fmoc-D-leucinol demonstrates verifiable differentiation.

Fmoc-D-leucinol Quantitative Differentiation Evidence


Chiral HPLC Separation

On a chiral stationary phase (cellulose tris(3,5-dimethylphenylcarbamate)), Fmoc-D-amino acids elute before their corresponding L-enantiomers. For Fmoc-leucine esters, this separation is characterized by a large separation factor (α-value) between 1.5 and 2.2, allowing for a detection limit of the undesired enantiomer below 0.05% [1]. This predictable elution order is critical for confirming enantiomeric purity and batch-to-batch consistency, which is essential for reproducible peptide synthesis.

Chiral chromatography Enantiomeric purity SPPS quality control

Purity Advantage for Solid-Phase Synthesis

The availability of Fmoc-D-leucinol at a purity of ≥99.5% (HPLC) represents a significant upgrade over standard commercial grades of Fmoc-amino alcohols, which are often specified at ≥95% . This higher purity minimizes cumulative impurities during multi-step SPPS, leading to higher yields of the final crude peptide and reducing the burden of purification.

Peptide synthesis Purity HPLC Quality control

Direct Peptide Alcohol Synthesis

Fmoc-D-leucinol is a key reactant in the first straightforward Fmoc/tBu solid-phase synthesis of peptide alcohols, a clinically important but underexplored class of compounds [1]. The method enables direct loading of Fmoc-amino alcohols onto functionalized resins, circumventing the laborious and time-consuming traditional solution-phase syntheses [1]. This capability is not universally available with all Fmoc-amino acid derivatives and is specifically demonstrated with leucinol-type building blocks.

Peptide alcohols Solid-phase synthesis Drug discovery SAR studies

Lipophilicity Differentiation

The predicted lipophilicity of Fmoc-D-leucinol (LogP = 4.69) is higher than that of many common Fmoc-amino alcohols (e.g., Fmoc-alaninol, with an estimated LogP of ~3.0) due to the branched leucine side chain. This elevated LogP can be a critical factor in the design of cell-permeable or membrane-active peptide therapeutics.

Lipophilicity LogP Bioavailability Drug design

Fmoc-D-leucinol Research & Industrial Applications


D-Amino Acid Peptide Therapeutics

The unique D-configuration of Fmoc-D-leucinol makes it an essential building block for incorporating D-leucine residues into therapeutic peptides. This is critical for developing drug candidates with enhanced resistance to proteolytic degradation, a common limitation of L-peptide drugs . The high purity (≥99.5%) and reliable chiral identity (validated by HPLC) ensure that the resulting peptide maintains the correct stereochemistry required for target binding and biological activity [1]. This application is directly supported by its demonstrated use in SPPS .

Peptide Alcohol Library Synthesis

Fmoc-D-leucinol is a key enabling reagent for the solid-phase synthesis of peptide alcohols, a valuable but historically difficult-to-access class of molecules for drug discovery [2]. Its direct loading onto functionalized resins allows for the rapid, automated synthesis of diverse peptide alcohol libraries for structure-activity relationship (SAR) studies. This capability, validated in the synthesis of complex natural products like alamethicin and octreotide analogs, accelerates hit-to-lead optimization campaigns in medicinal chemistry [2].

Cell-Penetrating & Membrane-Active Peptides

The high predicted LogP (4.69) of Fmoc-D-leucinol, arising from its hydrophobic isobutyl side chain, makes it a building block of choice for designing peptides intended to interact with or cross biological membranes . Incorporating this D-leucinol moiety can increase the overall hydrophobicity of a peptide sequence, potentially improving its cellular uptake or membrane-disrupting activity, a critical parameter for developing antimicrobial peptides (AMPs) or intracellular-targeting therapeutics .

Technical Documentation Hub

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37 linked technical documents
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